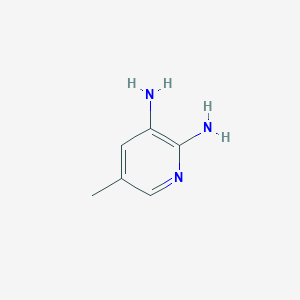

2,3-Diamino-5-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITFREYTVOPXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443616 | |

| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24638-29-7 | |

| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Basic Properties of 2,3-Diamino-5-methylpyridine

This guide provides a comprehensive overview of the fundamental basic properties of this compound (CAS No: 24638-29-7), a heterocyclic amine of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into its chemical behavior.

This compound, with the IUPAC name 5-methylpyridine-2,3-diamine, is a pyridine derivative featuring two amino groups at the C2 and C3 positions and a methyl group at the C5 position. The presence of these functional groups on the pyridine ring imparts a unique combination of electronic and steric properties that govern its reactivity and basicity.

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24638-29-7 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Boiling Point | 315.8 ± 37.0 °C at 760 mmHg | [1] |

| Appearance | White to pale yellow solid (predicted) | [2] |

| IUPAC Name | 5-methylpyridine-2,3-diamine | [1] |

| SMILES | CC1=CC(=C(N=C1)N)N | [1] |

| InChI Key | AITFREYTVOPXOT-UHFFFAOYSA-N | [1] |

Basicity and pKa Considerations

The basicity of this compound is a critical aspect of its chemical character, arising from the lone pairs of electrons on the pyridine ring nitrogen and the two exocyclic amino groups. Each of these nitrogen atoms can be protonated, leading to three distinct pKa values.

The electron-donating nature of the methyl group at the C5 position increases the electron density of the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted 2,3-diaminopyridine. The two amino groups also contribute significantly to the overall basicity of the molecule.

The protonation equilibrium can be represented as follows:

Caption: Stepwise protonation of this compound.

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily owing to the nucleophilic character of its amino groups. These groups can readily participate in a variety of chemical transformations.

3.1. Coordination Chemistry

The vicinal amino groups enable this compound to act as a bidentate chelating ligand, forming stable complexes with various metal ions.[1] This property is exploited in the development of catalysts and functional materials.

3.2. Nucleophilic Substitution and Condensation Reactions

The amino groups can act as nucleophiles, reacting with electrophiles in substitution and condensation reactions. This reactivity is fundamental to its use in the synthesis of more complex heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in pharmaceuticals.[1]

A generalized reaction workflow is depicted below:

Caption: General synthetic utility of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis via Reduction of 2-Amino-5-methyl-3-nitropyridine

Disclaimer: This protocol is a generalized procedure based on established methods for similar compounds. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

2-Amino-5-methyl-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-amino-5-methyl-3-nitropyridine in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Two distinct singlets or doublets for the aromatic protons on the pyridine ring. - A singlet for the methyl group protons. - Two broad singlets for the protons of the two amino groups. |

| ¹³C NMR | - Six distinct signals corresponding to the six carbon atoms in the molecule. - The chemical shifts will be influenced by the positions of the nitrogen atoms and the methyl group. |

| FTIR | - N-H stretching vibrations for the primary amino groups in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region. |

| UV-Vis | - Absorption maxima in the UV region are expected due to π → π* and n → π* transitions within the aromatic system. Data from 2,3-diaminopyridine suggests potential absorption in the 350-400 nm range in a solvent like DMSO.[3] |

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.[2] As with many amine-containing compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes. Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential in various fields of chemical research and development. Its basicity, governed by the interplay of its three nitrogen centers and the electronic effect of the methyl group, is a key determinant of its reactivity. The nucleophilic nature of its amino groups makes it a valuable synthon for the construction of complex molecular architectures. While a comprehensive set of experimental data for this specific molecule is not yet widely available, this guide provides a solid foundation for its use in research and development by leveraging established chemical principles and data from closely related analogs.

References

An In-Depth Technical Guide to the Synthesis of 2,3-Diamino-5-methylpyridine

Abstract

2,3-Diamino-5-methylpyridine is a crucial heterocyclic building block in the development of pharmaceutical agents and other functional materials. Its vicinal diamine arrangement on the pyridine core makes it a valuable precursor for the synthesis of imidazopyridines and other fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, field-proven experimental protocols, and a critical analysis of the strategic choices made during synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important intermediate.

Introduction and Strategic Importance

This compound, also known as 5-methyl-2,3-pyridinediamine, is a key intermediate in the synthesis of a variety of biologically active molecules. The arrangement of its functional groups allows for the construction of diverse molecular architectures, particularly fused heterocyclic systems that are of significant interest in drug discovery. For instance, it serves as a precursor for imidazo[1,2-a]pyridine compounds, which have applications as anti-ulcer agents.[1] The presence of the methyl group at the 5-position provides a point for further derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

The synthesis of this compound presents several challenges, primarily related to the control of regioselectivity during the introduction of the second amino group onto the pyridine ring. This guide will focus on the most prevalent and practical synthetic routes, offering insights into the rationale behind the chosen methodologies.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most common and well-established route to this compound begins with the commercially available 2-amino-5-methylpyridine (also known as 6-amino-3-picoline). This pathway involves two key transformations: the regioselective nitration at the 3-position, followed by the reduction of the nitro group to an amine.

Caption: General overview of the nitration-reduction pathway.

Step 1: Regioselective Nitration of 2-Amino-5-methylpyridine

The nitration of aminopyridines is a classic electrophilic aromatic substitution reaction. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. However, the presence of the strongly activating amino group at the 2-position facilitates the reaction and directs the incoming electrophile.

Causality Behind Experimental Choices:

-

Directing Effects: The amino group is an ortho-, para-director. In the case of 2-amino-5-methylpyridine, the 4- and 6-positions are deactivated by the ring nitrogen. Therefore, substitution is directed to the 3- and 5-positions. The existing methyl group at the 5-position sterically hinders attack at that site, favoring nitration at the 3-position.

-

Reaction Medium: A strong acid medium, typically a mixture of concentrated nitric acid and sulfuric acid, is required to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Temperature Control: The reaction is highly exothermic and requires careful temperature control. Low temperatures (0-10 °C) are initially employed during the addition of the nitrating mixture to prevent runaway reactions and the formation of byproducts. The temperature is then carefully raised to promote the reaction.

Experimental Protocol: Synthesis of 2-Amino-3-nitro-5-methylpyridine

This protocol is adapted from a similar procedure for the nitration of 2-amino-3-methylpyridine.

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (10.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL) while cooling in an ice bath to maintain the temperature below 20 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (d=1.5, 7.5 mL) to concentrated sulfuric acid (7.5 mL) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (ca. 200 g).

-

Neutralize the solution with a concentrated aqueous ammonia solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous DMF or ethanol) to yield 2-amino-3-nitro-5-methylpyridine.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-5-methylpyridine | Readily available and correctly functionalized for nitration. |

| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the necessary nitronium ion (NO₂⁺) for electrophilic substitution. |

| Temperature | 0-50 °C | Controls the exothermic reaction and minimizes byproduct formation. |

| Work-up | Quenching on ice, neutralization | Safely decomposes the strong acid and precipitates the product. |

| Expected Yield | ~35-50% (based on analogs) | Nitration of aminopyridines can have moderate yields due to competing side reactions. |

Step 2: Reduction of 2-Amino-3-nitro-5-methylpyridine

The reduction of the nitro group to a primary amine is a well-established transformation. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most efficient.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred in industrial settings due to its high efficiency, cleaner reaction profile, and the ease of product isolation by simple filtration of the catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

-

Alternative Reducing Agents: Other methods, such as the use of metals in acidic media (e.g., iron in acetic acid or hydrochloric acid, or tin(II) chloride), are also effective.[2] These methods are robust but can generate significant amounts of metallic waste, making them less environmentally friendly.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the catalytic hydrogenation of nitropyridines.[3]

-

In a hydrogenation vessel, dissolve 2-amino-3-nitro-5-methylpyridine (1.53 g, 0.01 mol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).

-

Add a catalytic amount of 10% palladium on carbon (10% w/w).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-3-nitro-5-methylpyridine | The direct precursor to the target molecule. |

| Reducing Agent | H₂ gas, Pd/C catalyst | A clean and efficient method for nitro group reduction. |

| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation. |

| Pressure | 50 psi (typical) | Provides a sufficient concentration of hydrogen for the reaction. |

| Work-up | Filtration and evaporation | Simple and effective for isolating the product from the catalyst. |

| Expected Yield | >90% | Catalytic hydrogenation of nitro groups is typically a high-yielding reaction. |

Alternative Synthesis Pathway: Amination of Halopyridines

An alternative approach to this compound involves the amination of a suitably substituted halopyridine. This route can be advantageous if the corresponding halo-aminopyridine is readily accessible.

References

CAS number 24638-29-7 properties

An In-depth Technical Guide to 2,3-Diamino-5-methylpyridine (CAS No. 24638-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 24638-29-7), a pivotal heterocyclic amine that serves as a versatile building block in synthetic chemistry. With its unique structural features, this compound is of significant interest in the development of novel pharmaceutical agents and other specialized chemical applications. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, explores its current and potential applications with a focus on drug discovery, and outlines essential safety and handling procedures. The content herein is curated to support researchers and professionals in leveraging the full potential of this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a pyridine derivative distinguished by the presence of two amino groups at the 2 and 3 positions and a methyl group at the 5 position of the pyridine ring.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Structure and Identifiers

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Molecular Weight | 123.16 g/mol | [1][4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4][5] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of a nitro-substituted pyridine precursor. This transformation is a critical step in making the diamino-substituted scaffold available for further chemical modifications.

Synthetic Pathway: Reduction of 2-Amino-3-nitro-5-methylpyridine

The most common and efficient method for preparing this compound is through the catalytic hydrogenation of 2-amino-3-nitro-5-methylpyridine.[2] This reaction selectively reduces the nitro group to an amino group without affecting the pyridine ring or the existing amino group.

Caption: Synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established laboratory procedures for the reduction of nitroarenes.[2]

Materials:

-

2-Amino-3-nitro-5-methylpyridine

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite®)

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-methylpyridine in methanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature (20°C).

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 5 hours.[2]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol to ensure complete recovery of the product.[2]

-

The filtrate, containing the desired this compound, can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Applications in Research and Drug Development

The strategic placement of two reactive amino groups on the pyridine ring makes this compound a valuable synthon for constructing more complex molecular architectures.

Core Utility as a Synthetic Building Block

The vicinal diamine functionality is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines and quinoxalines, which are prevalent scaffolds in medicinal chemistry. The amino groups can readily undergo condensation, coupling, and substitution reactions.[1]

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, highlighting its importance in drug discovery pipelines.

-

Pharmaceuticals : It is a foundational component in the synthesis of agents targeting infectious diseases and cancer.[1] The diamine moiety can be elaborated to form ligands for various biological targets.

-

Agricultural Chemicals : The biological activity of its derivatives extends to agrochemical applications, where they are explored for their potential as pesticides and herbicides.[1]

Potential Biological Activities

Emerging research has indicated that derivatives of this compound exhibit a spectrum of biological activities:

-

Antimicrobial Properties : Certain derivatives have shown promising activity against various microbial pathogens.[1]

-

Anticancer Potential : The scaffold has been incorporated into molecules designed to inhibit tumor growth in specific cancer cell lines.[1]

-

Enzyme Inhibition : It can serve as a core structure for the design of specific enzyme inhibitors, making it a valuable tool in pharmacological studies.[1]

Caption: Applications of this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Hazard Statements :

-

Precautionary Statements :

Recommended Handling and Storage

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage : Store in a tightly sealed container in a cool, dry place.[3][4][5] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4][5]

Conclusion

This compound is a chemical compound of significant utility, particularly in the realms of pharmaceutical and materials science. Its well-defined synthesis and the reactivity of its diamino-functionalized pyridine core provide a robust platform for the creation of diverse and complex molecules. As research continues to uncover new applications and derivatives with potent biological activities, the importance of this versatile building block is set to grow, further enabling advancements in drug discovery and development.

References

Introduction: The Strategic Importance of 2,3-Diamino-5-methylpyridine

An In-Depth Technical Guide to 2,3-Diamino-5-methylpyridine: Structure, Synthesis, and Reactivity

In the landscape of modern synthetic chemistry, this compound (CAS No. 24638-29-7) emerges as a pivotal heterocyclic building block. Its unique arrangement of vicinal amino groups on a pyridine scaffold, modified by an electron-donating methyl group, imparts a distinct reactivity profile that is highly sought after in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, core physicochemical properties, robust synthetic methodologies, and characteristic reactivity, with a focus on its application as a precursor to potent bioactive molecules and functional materials. For researchers and drug development professionals, a thorough understanding of this molecule is key to unlocking its full potential in creating next-generation chemical entities.

PART 1: Molecular Structure and Physicochemical Properties

The foundational attributes of this compound dictate its behavior in synthetic and biological systems. The molecule consists of a pyridine ring with amino groups at the C2 and C3 positions and a methyl group at the C5 position. The ortho-diamine functionality is the primary reactive site, particularly for cyclocondensation reactions, while the pyridine nitrogen and the C5-methyl group modulate the electronic properties and steric environment of the ring.

Caption: Chemical Structure of this compound.

A summary of its key quantitative properties is presented below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 24638-29-7 | [1][2][3][4] |

| IUPAC Name | 5-methylpyridine-2,3-diamine | [4] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [3] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 67-72 °C | [5] |

| Boiling Point | 315.8 ± 37.0 °C (at 760 mmHg) | [5][6] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Moderate in water | [5] |

| Storage | 2–8 °C under inert atmosphere | [3][4] |

Spectroscopic Profile

Full characterization relies on standard spectroscopic techniques. While a comprehensive database for this specific molecule is limited, data from its direct synthesis and analogous structures provide a reliable profile.

-

¹H NMR (in MeOD): The proton NMR spectrum confirms the structure with distinct signals for the aromatic protons and the methyl group. Key shifts are observed at δ 7.22 (s, 1H, H-4), 6.81 (s, 1H, H-6), and 2.13 (s, 3H, -CH₃).[1] The broad singlets for the amino protons are solvent-dependent and may exchange.

-

¹³C NMR: Based on data from similar structures like 2-amino-5-methylpyridine, characteristic peaks for the pyridine ring carbons are expected between 110-160 ppm, with the methyl carbon appearing around 15-20 ppm.[7][8][9]

-

FTIR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations from the two amino groups, typically appearing as sharp bands in the 3300-3500 cm⁻¹ region.[10][11] Aromatic C-H and C=C/C=N stretching vibrations are also prominent in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak is observed at m/z = 124 [M+H]⁺.[1]

PART 2: Synthesis Methodologies

The accessibility of this compound is crucial for its widespread application. The most efficient and high-yielding laboratory-scale synthesis involves the catalytic reduction of its nitro precursor, 2-amino-5-methyl-3-nitropyridine.

Caption: Workflow for the Synthesis of this compound.

Protocol: Catalytic Hydrogenation of 2-Amino-5-methyl-3-nitropyridine

This protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product purity is confirmed by NMR spectroscopy.[1]

Rationale for Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups. It offers high activity, selectivity (it does not reduce the pyridine ring under these mild conditions), and is easily removed by filtration.

-

Solvent: Methanol is an excellent solvent for the starting material and provides a good medium for hydrogen gas dispersion.

-

Hydrogen Source: Gaseous hydrogen provides a clean and efficient means of reduction, with water being the only byproduct.

-

Temperature: The reaction proceeds efficiently at room temperature (20 °C), avoiding thermal degradation and side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a stirring solution of 2-amino-5-methyl-3-nitropyridine (500 mg, 3.27 mmol) in methanol (7 mL) in a suitable reaction vessel, add 10% Pd/C catalyst (50 mg).

-

Inerting the System: Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is completely replaced with hydrogen.

-

Hydrogenation: Stir the reaction vigorously at 20 °C for 5 hours under a hydrogen atmosphere (a balloon is sufficient for this scale). Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (30 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid (Typical yield: ~395 mg, 98%).[1] The product is often of sufficient purity for subsequent reactions without further purification.

PART 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the nucleophilicity of its adjacent amino groups, making it an ideal substrate for building fused heterocyclic systems.

Cyclocondensation to form Imidazo[4,5-b]pyridines

A hallmark reaction is its condensation with aldehydes or carboxylic acids to form the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including kinase and proton pump inhibition.[12][13] The reaction with an aldehyde proceeds via an initial Schiff base formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic system.

Caption: Reaction pathway for Imidazo[4,5-b]pyridine synthesis.

This one-pot air oxidative cyclocondensation is highly efficient and atom-economical, often requiring no external oxidizing agents.[12]

Role as a Bidentate Ligand in Coordination Chemistry

The two adjacent nitrogen atoms (one from the pyridine ring and one from an amino group, or both amino nitrogens depending on the metal and conditions) can act as a bidentate chelating ligand. This allows this compound to form stable complexes with various transition metals.[14] This coordination behavior is analogous to well-studied ligands like 2,2'-bipyridine and is fundamental to developing novel catalysts and functional materials.[15][16]

Caption: Bidentate chelation of a metal center (M).

The electronic properties of these metal complexes can be tuned by modifying substituents on the ligand, making them attractive for applications in catalysis where the ligand framework modulates the reactivity of the metal center.[17]

PART 4: Applications in Drug Discovery and Beyond

The primary application of this compound is as a strategic intermediate in the synthesis of complex molecules.

-

Pharmaceuticals: It is a cornerstone for building imidazo[4,5-b]pyridine-based drugs. Derivatives have shown potential as anticancer agents, antimicrobials, and enzyme inhibitors.[5] The structural similarity of this scaffold to endogenous purines allows these molecules to effectively interact with biological targets like kinases and receptors.[12]

-

Agrochemicals: The inherent biological activity of pyridine derivatives makes this compound a useful starting point for the development of novel pesticides and herbicides.[5]

-

Materials Science: Its ability to form stable coordination complexes is being explored for creating organic electronic materials and catalysts for specialized organic transformations.[5]

PART 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from closely related aminopyridines suggest that it should be handled with care.[18]

-

General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a versatile and highly valuable chemical intermediate. Its well-defined structure, predictable reactivity—dominated by the ortho-diamine functionality—and straightforward, high-yield synthesis make it an indispensable tool for chemists. Its primary role as a precursor to the medicinally significant imidazo[4,5-b]pyridine scaffold ensures its continued relevance in the fields of drug discovery, agrochemical development, and advanced materials research.

References

- 1. This compound | 24638-29-7 [chemicalbook.com]

- 2. This compound | 24638-29-7 [amp.chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 24638-29-7 [sigmaaldrich.com]

- 5. Buy this compound | 24638-29-7 [smolecule.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lobachemie.com [lobachemie.com]

Spectroscopic Data for 2,3-Diamino-5-methylpyridine: A Technical Guide for Researchers

Introduction

2,3-Diamino-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the vicinal amino groups on the pyridine ring, make it a valuable scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including the development of imidazopyridine-based pharmaceuticals.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Correlation

The structural attributes of this compound directly influence its spectroscopic signatures. The presence of aromatic protons, a methyl group, and two primary amino groups gives rise to characteristic signals in its NMR, IR, and mass spectra. Understanding these correlations is fundamental to interpreting the data accurately.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.22 | Doublet of Doublets (dd) | 2.0, 0.9 | Aromatic H |

| 6.81 | Doublet of Doublets (dd) | 2.0, 0.7 | Aromatic H |

| 2.13 | Triplet (t) | 0.7 | Methyl (CH₃) |

Solvent: MeOD[2]

Interpretation and Causality:

The two aromatic protons appear as distinct doublet of doublets in the downfield region (δ 7.22 and 6.81 ppm), consistent with their location on an electron-rich pyridine ring. The observed coupling constants indicate both meta and para couplings between the aromatic protons. The upfield triplet at δ 2.13 ppm is characteristic of the methyl group protons. The small coupling constant observed for the methyl group is likely due to long-range coupling with the aromatic protons. The amino protons are often subject to exchange with deuterated solvents like MeOD and may not be observed as sharp signals.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~150-160 | C-NH₂ | Carbons bearing amino groups are typically deshielded. |

| ~135-145 | Aromatic CH | Aromatic carbons. |

| ~115-125 | Aromatic C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~105-115 | Aromatic CH | Aromatic carbons. |

| ~17-20 | CH₃ | Methyl carbon. |

Rationale for Predicted Shifts:

The chemical shifts are predicted based on the known substituent effects on the pyridine ring. The two carbons directly attached to the amino groups (C2 and C3) are expected to be the most deshielded. The aromatic CH carbons will appear in the typical aromatic region, and the methyl carbon will be found in the upfield aliphatic region. For comparison, the reported ¹³C NMR spectrum of the related compound 2-Amino-5-methylpyridine shows signals that can help in refining these predictions.[3]

A robust protocol for acquiring high-quality NMR spectra of solid aminopyridine samples is crucial for accurate characterization.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or CDCl₃) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL.[4] Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3500-3300 | Medium-Strong | N-H stretching (asymmetric & symmetric) | Characteristic region for primary amines. Data from 2-amino-5-methylpyridine shows bands at 3444 and 3335 cm⁻¹.[5] |

| 1650-1580 | Medium-Strong | N-H bending (scissoring) | Typical for primary amino groups. |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) | Characteristic vibrations of the pyridine ring. |

| 1350-1250 | Medium | C-N stretching | Aromatic amine C-N bond vibration. |

| 850-750 | Strong | C-H out-of-plane bending | Indicative of the substitution pattern on the pyridine ring. |

Interpretation and Causality:

The most prominent features in the IR spectrum will be the N-H stretching vibrations of the two primary amino groups, which are expected to appear as a pair of bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration provides further confirmation of the amino groups. The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The C-N stretching of the aromatic amine will also be present. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring.

The thin solid film method is a common and effective way to obtain IR spectra of solid samples.

-

Sample Preparation:

-

Place a small amount of this compound (a few milligrams) in a clean, dry test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.

-

-

Film Deposition:

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting peaks are too weak, another drop of the solution can be added and the solvent allowed to evaporate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for obtaining an FTIR spectrum using the thin solid film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 124 | 100% | [M+H]⁺ (Protonated Molecular Ion) |

Ionization Method: Likely Electrospray Ionization (ESI) or a similar soft ionization technique given the [M+H]⁺ assignment.[2]

Interpretation and Causality:

The mass spectrum shows a prominent peak at m/z 124, which corresponds to the protonated molecular ion ([M+H]⁺) of this compound (molecular weight: 123.16 g/mol ). The high relative intensity of this peak suggests that the molecular ion is relatively stable under the ionization conditions used.

In a harder ionization technique like Electron Ionization (EI), fragmentation would be more extensive. Potential fragmentation pathways for the molecular ion (M⁺˙ at m/z 123) could include the loss of a methyl radical (•CH₃) to form a fragment at m/z 108, or the loss of ammonia (NH₃) or hydrocyanic acid (HCN) from the pyridine ring, which are common fragmentation patterns for aminopyridines.

Electron ionization is a classic and robust method for analyzing volatile and thermally stable organic compounds.

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[6]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

-

Fragmentation:

-

The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the aromatic and methyl protons. While direct ¹³C NMR and IR data are not widely published, predictions based on analogous structures offer a reliable basis for spectral interpretation. The mass spectrum confirms the molecular weight of the compound. The provided experimental protocols offer a self-validating system for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations. This technical guide serves as an authoritative resource for scientists and professionals in drug development, facilitating the confident use of this compound in their research endeavors.

References

- 1. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2,3-Diamino-5-methylpyridine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diamino-5-methylpyridine is a heterocyclic amine that serves as a crucial building block in the synthesis of novel compounds within the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring adjacent amino groups on a pyridine scaffold, makes it a valuable precursor for developing complex molecules, including ligands for coordination chemistry and active pharmaceutical ingredients (APIs).[1] An in-depth understanding of its solubility in various organic solvents is a fundamental prerequisite for its effective application. This parameter governs critical processes such as reaction kinetics, solvent selection for synthesis and purification, and the development of formulation strategies.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a reliable resource for their work. We will explore the physicochemical properties that dictate its solubility, present a qualitative overview across different solvent classes, and provide detailed, self-validating experimental protocols for precise solubility determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is intrinsically linked to its molecular architecture. The molecule consists of a pyridine ring, a polar heterocyclic system, substituted with two hydrophilic amino (-NH₂) groups and one lipophilic methyl (-CH₃) group.

Key Structural Features:

-

Amino Groups (-NH₂): The two primary amine groups at positions 2 and 3 are potent hydrogen bond donors and acceptors. This capability allows for strong interactions with protic and polar solvents.

-

Pyridine Nitrogen: The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity and basicity.

-

Methyl Group (-CH₃): The methyl group at position 5 introduces a nonpolar, lipophilic character, which can slightly disrupt the intermolecular hydrogen bonding that is prominent in its parent compound, 2,3-diaminopyridine.[1]

-

Amphoteric Nature: The presence of basic amino groups and the pyridine nitrogen allows the compound to be protonated under acidic conditions, forming salts with significantly enhanced aqueous solubility.[1]

These features combine to create a molecule with moderate polarity and a strong capacity for hydrogen bonding, which are the primary determinants of its solubility. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24638-29-7 | [2][3][4] |

| Molecular Formula | C₆H₉N₃ | [4][5] |

| Molecular Weight | 123.16 g/mol | [1][4][5] |

| Melting Point | 67-72 °C | [1] |

| Boiling Point | 315.8 ± 37.0 °C at 760 mmHg | [1][2] |

| logP (Octanol-Water) | 1.36 | [1] |

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound. Its solubility is a balance between its polar, hydrogen-bonding functionalities and its nonpolar hydrocarbon backbone.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Water | Soluble / Compatible | The -OH groups of the solvents act as excellent hydrogen bond donors and acceptors, readily interacting with the amino groups and pyridine nitrogen of the solute.[1] |

| Polar Aprotic | DMSO, DMF | Enhanced Solubility | These solvents have high polarity and can act as strong hydrogen bond acceptors, effectively solvating the polar regions of the molecule. They are excellent choices for synthetic applications.[1][6] |

| Ethers | Diethyl Ether, THF | Limited Solubility | While ethers can accept hydrogen bonds, their overall lower polarity compared to protic solvents results in weaker interactions with the highly polar solute. |

| Halogenated | Dichloromethane (DCM) | Limited to Moderate | DCM has moderate polarity but lacks hydrogen bonding capability, leading to less effective solvation compared to polar aprotic or protic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Limited Solubility | The significant mismatch in polarity and the inability of these solvents to participate in hydrogen bonding result in poor solvation of the hydrophilic amino groups.[1] |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The nonpolar nature of these solvents leads to very weak intermolecular forces with the polar solute, resulting in negligible solubility. |

The Critical Role of pH

As an organic base, the solubility of this compound is highly dependent on pH. In acidic aqueous media, the amino groups and pyridine nitrogen can be protonated to form ammonium salts. This transformation into an ionic species dramatically increases the molecule's polarity and, consequently, its solubility in water and other polar solvents.[1] This property is often exploited during chemical synthesis for extraction and purification steps.

Methodologies for Experimental Solubility Determination

While qualitative assessments are useful for initial solvent screening, precise quantitative data is essential for process optimization and formulation development. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[7] This protocol provides a robust and self-validating system for generating reliable data.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.[9]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.[9][10]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Trustworthiness Check: To ensure accuracy, it is recommended to perform the experiment in triplicate.[10] Additionally, analyzing the remaining solid phase by methods like DSC or XRD can confirm that no solid-state transformation (e.g., polymorphism) has occurred during the experiment.[9]

Visualizing Workflows and Concepts

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships. The following have been generated using Graphviz to illustrate key workflows.

Solvent Selection Logic

References

- 1. Buy this compound | 24638-29-7 [smolecule.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 24638-29-7 [amp.chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,3-Diamino-5-methylpyridine

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within this vast chemical space, 2,3-diaminopyridine scaffolds serve as critical bioisosteres of endogenous purines, granting them access to a wide array of biological targets.[2][3] The strategic addition of a methyl group at the 5-position yields 2,3-Diamino-5-methylpyridine, a versatile building block that offers a unique combination of electronic properties and steric influence. This technical guide provides an in-depth exploration of the synthesis and burgeoning applications of this compound in modern drug discovery, with a focus on its role in the development of kinase inhibitors, anticancer agents, and novel antimicrobial compounds. We will delve into the synthetic rationale, detailed experimental protocols, structure-activity relationships (SAR), and the mechanistic underpinnings of bioactive molecules derived from this promising scaffold.

The Strategic Importance of the this compound Core

The utility of the this compound scaffold in medicinal chemistry stems from several key features:

-

Bioisosterism: The vicinal diamino groups on the pyridine ring mimic the hydrogen bonding pattern of the purine core, enabling interaction with a wide range of biological targets that recognize purines, such as kinases and other ATP-binding proteins.[2][3]

-

Versatile Synthetic Handle: The two amino groups provide reactive sites for the construction of fused heterocyclic systems, most notably the imidazo[4,5-b]pyridine core, which is a privileged scaffold in its own right.[2][3]

-

Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing the solubility and pharmacokinetic properties of the resulting molecules. The 5-methyl group provides a subtle yet significant modification, impacting lipophilicity, metabolic stability, and steric interactions within the target binding site.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2-amino-5-methylpyridine. The key steps involve nitration at the 3-position followed by reduction of the nitro group.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine

This procedure is adapted from the nitration of similar aminopyridines.[4][5][6]

-

To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0°C in an ice bath, slowly add 2-amino-5-methylpyridine (10.8 g, 0.1 mol). Maintain the temperature below 10°C during the addition.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (7.5 mL, ~0.18 mol) to concentrated sulfuric acid (7.5 mL) in a separate flask, also cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).

-

Neutralize the acidic solution with a concentrated aqueous ammonia solution until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as ethanol or a DMF/water mixture to yield 2-amino-5-methyl-3-nitropyridine.[4]

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved through catalytic hydrogenation or with reducing metals in an acidic medium.[7]

-

Method A: Catalytic Hydrogenation

-

Dissolve 2-amino-5-methyl-3-nitropyridine (1.53 g, 0.01 mol) in ethanol (50 mL) in a hydrogenation flask.

-

Add 10% Palladium on carbon (Pd/C) (150 mg, ~10 mol%) to the solution.

-

Pressurize the flask with hydrogen gas (50 psi) and shake at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Evaporate the solvent under reduced pressure to obtain this compound.

-

-

Method B: Reduction with Iron

-

In a round-bottom flask equipped with a reflux condenser, create a suspension of 2-amino-5-methyl-3-nitropyridine (1.53 g, 0.01 mol) and iron powder (2.8 g, 0.05 mol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Add a few drops of concentrated hydrochloric acid to initiate the reaction.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the hot mixture to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Applications in Medicinal Chemistry: The Imidazo[4,5-b]pyridine Core

The most significant application of this compound is as a precursor for the synthesis of the 6-methyl-imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, such as formic acid, or with aldehydes followed by oxidation.[2][3][8]

General Synthesis of 6-Methyl-imidazo[4,5-b]pyridines

Caption: General synthetic route to the imidazo[4,5-b]pyridine core.

Protocol: Synthesis of 6-Methyl-1H-imidazo[4,5-b]pyridine [2]

-

In a round-bottom flask, add this compound (1.23 g, 0.01 mol).

-

Add an excess of 98-100% formic acid (10 mL).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize with a 10% aqueous sodium hydroxide solution until a precipitate forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from hot ethanol to yield 6-Methyl-1H-imidazo[4,5-b]pyridine.

Therapeutic Applications and Structure-Activity Relationships

Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a well-established hinge-binding motif in a variety of protein kinase inhibitors.[9][10] The nitrogen atoms of the pyridine and imidazole rings mimic the hydrogen bonding interactions of the adenine region of ATP.

Mechanism of Action: Hinge Binding

Caption: H-bond interactions of the imidazo[4,5-b]pyridine core with the kinase hinge.

Derivatives of 6-methyl-imidazo[4,5-b]pyridine have shown potent inhibitory activity against several kinases implicated in cancer, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora A kinase.[9][11]

| Compound Class | Kinase Target | IC50 (µM) | Reference |

| Imidazo[4,5-b]pyridine derivatives | CDK9 | 0.63 - 1.32 | [11] |

| Imidazo[4,5-b]pyridine derivatives | Aurora A | Varies based on substitution | [9] |

Structure-Activity Relationship (SAR) Insights:

-

C2-Substitution: Large aromatic or heteroaromatic groups at the C2 position are often crucial for potency, as they can occupy the hydrophobic pocket near the gatekeeper residue.

-

N1/N3-Substitution: Alkylation at the N1 or N3 positions can be used to modulate solubility and cell permeability, and to probe for additional interactions in the solvent-exposed region.

-

C5/C6-Substitution: The 6-methyl group (originating from this compound) can enhance binding by making favorable van der Waals contacts in a hydrophobic sub-pocket. In some cases, it can also improve metabolic stability. The presence of a methyl group at the C5 position has been shown to enhance antibacterial activity in certain imidazopyridine derivatives.[12]

Anticancer Agents

Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives have demonstrated broader anticancer activity through mechanisms such as DNA intercalation and induction of apoptosis.[13][14] The planar, aromatic nature of the fused ring system facilitates stacking between DNA base pairs.

| Cell Line | Compound Type | Activity | IC50 (µM) | Reference |

| HCT116 (Colon) | Tetracyclic imidazo[4,5-b]pyridines | Antiproliferative | 0.3 - 0.9 | [13] |

| MCF-7 (Breast) | Tetracyclic imidazo[4,5-b]pyridines | Antiproliferative | 0.3 - 0.9 | [13] |

| SW620 (Colon) | Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative | 0.4 - 0.7 | [14] |

The antiproliferative activity is often influenced by amino side chains attached to the core structure, which can enhance DNA binding and nuclear localization.[13]

Antimicrobial Agents

The imidazo[4,5-b]pyridine scaffold has also been explored for the development of novel antimicrobial agents, including antitubercular and antibacterial compounds.[15][16][17]

| Organism | Compound Type | Activity | MIC (µM) | Reference |

| Mycobacterium tuberculosis | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | Antitubercular | Varies | [15] |

| E. coli | Amidino-substituted imidazo[4,5-b]pyridines | Antibacterial | 32 | [14] |

| Gram-positive bacteria | Imidazo[4,5-b]pyridine derivatives | Antibacterial | Varies | [16] |

The mechanism of action for these antimicrobial agents can vary. For example, some derivatives targeting tuberculosis have been designed as potential inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[15]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily form the privileged imidazo[4,5-b]pyridine scaffold make it an attractive starting point for the development of novel therapeutic agents. The strategic placement of the 5-methyl group offers a subtle yet powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The demonstrated success of its derivatives as kinase inhibitors, anticancer agents, and antimicrobial compounds underscores the vast potential of this scaffold. Future research will likely focus on exploring novel substitutions on the 6-methyl-imidazo[4,5-b]pyridine core, developing more selective kinase inhibitors, and elucidating the mechanisms of action of these compounds in greater detail. The continued exploration of this chemical space promises to yield new and effective treatments for a range of human diseases.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 2,3-Diamino-5-methylpyridine: A Versatile Building Block in Modern Organic Synthesis

Abstract: 2,3-Diamino-5-methylpyridine has emerged as a strategically important intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique arrangement of vicinal amino groups on a pyridine core imparts a distinct reactivity profile, making it a valuable precursor for the construction of fused heterocyclic systems. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Diaminopyridine Scaffold

The pyridine ring is a ubiquitous motif in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of therapeutic agents.[1] Among pyridine derivatives, those bearing multiple amino substituents are particularly valuable as "privileged building blocks" for constructing more complex molecular architectures.[2] this compound, with its adjacent nucleophilic centers, is a prime example. This arrangement is ideal for cyclocondensation reactions, allowing for the efficient, often one-pot, synthesis of fused bicyclic and polycyclic systems.[3]

Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4] This versatility makes this compound a cornerstone intermediate for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.[4][5]

Synthesis and Physicochemical Properties

The reliable and scalable synthesis of this compound is critical for its application. While several routes exist, a common and effective strategy involves the amination of a halogenated precursor.

Synthetic Pathway: Copper-Catalyzed Amination

A prevalent industrial method involves the copper-catalyzed amination of 3-amino-2-halopyridine compounds with aqueous ammonia under elevated temperature and pressure.[4][6] This nucleophilic substitution reaction provides a direct route to the desired vicinal diamine structure.

Conceptual Workflow for Synthesis:

Caption: Synthesis of this compound via copper-catalyzed amination.

Physicochemical Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [4] |

| Molecular Weight | 123.16 g/mol | [4] |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Melting Point | 112-114 °C | [6] |

| Solubility | Soluble in hot water, ethanol, ethyl acetate | [6] |

| CAS Number | 24638-29-7 | [4] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two adjacent amino groups. These groups can act as a "dinucleophile," readily reacting with dielectrophilic partners to form five- or six-membered heterocyclic rings. The most significant application is in the synthesis of imidazo[4,5-b]pyridines.

Synthesis of Imidazo[4,5-b]pyridines: A Privileged Scaffold

Imidazo[4,5-b]pyridines are a class of compounds with significant pharmacological potential, exhibiting antiproliferative, antiviral, and antibacterial activities.[7] The reaction of 2,3-diaminopyridines with aldehydes is a cornerstone method for their synthesis.[8]

General Reaction Mechanism: Oxidative Cyclocondensation

The reaction proceeds through an initial condensation of the diamine with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation (often by air) yields the aromatic imidazo[4,5-b]pyridine core.

Caption: General pathway for imidazo[4,5-b]pyridine synthesis.

Protocol: DMSO-Mediated Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol details a practical and efficient method for the synthesis of a substituted imidazopyridine using a bromo-analogue of the title compound, demonstrating a common synthetic transformation.[7]

Materials:

-

5-Bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol)

-

Benzaldehyde (0.56 g, 5.31 mmol)

-

Sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

-

Combine 5-bromo-2,3-diaminopyridine, benzaldehyde, and sodium metabisulfite in a round-bottom flask containing DMSO.

-

Heat the reaction mixture. The DMSO acts as both the solvent and an oxidant in this cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The procedure yields the target compound as a light brown powder.[7]

Expected Yield: ~91%[7] Characterization (¹H NMR, DMSO-d₆): δ 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H).[7]

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a key structural feature in numerous biologically active molecules. Its ability to serve as a bioisostere for purines allows these compounds to interact with a variety of biological targets.

-

Anticancer Agents: Derivatives have shown potent and selective antiproliferative activity against various cancer cell lines, particularly colon carcinoma.[7]

-

Enzyme Inhibitors: The scaffold is utilized in the design of kinase inhibitors, which are crucial in cancer therapy.[4]

-

Antimicrobial Agents: Certain substituted imidazopyridines have demonstrated promising activity against pathogens like E. coli.[7][9]

-

Antiviral Research: Bromo-substituted derivatives have shown selective activity against the respiratory syncytial virus (RSV).[7]

Broader Synthetic Utility

Beyond imidazopyridines, the reactivity of this compound extends to other important synthetic transformations.

-